molecular formula C19H25NO5S B14336247 Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- CAS No. 103595-57-9

Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-

Cat. No.: B14336247
CAS No.: 103595-57-9
M. Wt: 379.5 g/mol
InChI Key: GYIKTPXZXCJXBN-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a complex organic compound with a unique structure that includes a benzenemethanamine core, a methyl group, and a sulfonyl group attached to a trimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. This can be achieved through the reaction of benzyl chloride with methylamine under basic conditions. The resulting N-methylbenzenemethanamine is then reacted with 2-bromoethylsulfonyl chloride in the presence of a base to introduce the sulfonyl group. Finally, the trimethoxyphenyl group is introduced through a nucleophilic substitution reaction with 2,3,4-trimethoxyphenylboronic acid under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-methyl-
  • Benzenemethanamine, N-ethyl-
  • Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-

Uniqueness

Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is unique due to the presence of the trimethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

103595-57-9

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(3,4,5-trimethoxyphenyl)sulfonylethanamine

InChI

InChI=1S/C19H25NO5S/c1-20(14-15-8-6-5-7-9-15)10-11-26(21,22)16-12-17(23-2)19(25-4)18(13-16)24-3/h5-9,12-13H,10-11,14H2,1-4H3

InChI Key

GYIKTPXZXCJXBN-UHFFFAOYSA-N

Canonical SMILES

CN(CCS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2

Origin of Product

United States

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